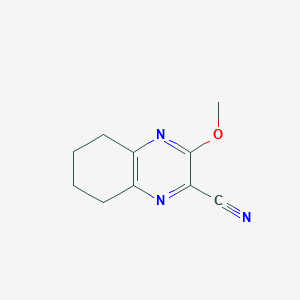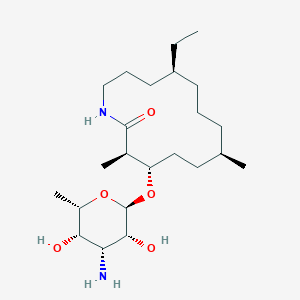
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile, also known as CTQ, is a potent antagonist of the ionotropic glutamate receptor. This compound has been widely used in scientific research to study the function and regulation of glutamate receptors in the central nervous system.
Mécanisme D'action
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a competitive antagonist of the ionotropic glutamate receptor, which means that it binds to the receptor and prevents glutamate from binding. Glutamate is the primary neurotransmitter involved in excitatory synaptic transmission in the central nervous system, and its binding to glutamate receptors leads to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in synaptic strength and plasticity. By blocking the binding of glutamate to the receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile inhibits these signaling pathways and prevents the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
Effets Biochimiques Et Physiologiques
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been shown to have a number of biochemical and physiological effects in the central nervous system. In addition to its role as a competitive antagonist of the ionotropic glutamate receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to modulate the activity of other neurotransmitter systems, including GABA and acetylcholine. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile in lab experiments is its selectivity for the ionotropic glutamate receptor. This allows researchers to specifically study the function and regulation of this receptor without affecting other neurotransmitter systems. However, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has some limitations as well. It has a relatively short half-life in vivo, which means that it must be administered frequently in animal studies. Additionally, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and its role in the central nervous system. One area of interest is the development of new therapies for neurological disorders based on the modulation of glutamate receptor activity. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and other glutamate receptor antagonists have shown promise in animal models of neurodegenerative diseases, and further research is needed to determine their potential as therapeutic agents. Another area of interest is the development of new methods for studying the function and regulation of glutamate receptors in vivo. Advances in imaging technology and genetic engineering may provide new tools for investigating the role of these receptors in the brain.
Méthodes De Synthèse
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves a multi-step process that starts with the reaction of 2,3-dichloroquinoxaline with methylamine to form 2,3-dichloro-5-methoxyquinoxaline. This intermediate is then reacted with sodium cyanide and a suitable base to yield 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been extensively used in scientific research to study the function and regulation of glutamate receptors in the central nervous system. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been used to investigate the role of glutamate receptors in these processes, as well as to develop new therapies for neurological disorders.
Propriétés
Numéro CAS |
130647-44-8 |
|---|---|
Nom du produit |
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-14-10-9(6-11)12-7-4-2-3-5-8(7)13-10/h2-5H2,1H3 |
Clé InChI |
TUSNSQXMIIWIPC-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(CCCC2)N=C1C#N |
SMILES canonique |
COC1=NC2=C(CCCC2)N=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)





